1-cyclohexyl-N-methylmethanamine

Catalog No.
S1894343
CAS No.
25756-29-0
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclohexyl-N-methylmethanamine

CAS Number

25756-29-0

Product Name

1-cyclohexyl-N-methylmethanamine

IUPAC Name

1-cyclohexyl-N-methylmethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3

InChI Key

IWHLPMBLJZJCJK-UHFFFAOYSA-N

SMILES

CNCC1CCCCC1

Canonical SMILES

CNCC1CCCCC1

1-Cyclohexyl-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a methylated amine. Its molecular formula is C10H21NC_{10}H_{21}N, and it possesses a molecular weight of approximately 171.29 g/mol. This compound falls under the category of aliphatic amines and is recognized for its potential applications in various chemical and biological contexts.

  • Aliphatic amines can be flammable and may irritate skin and eyes. Exposure to concentrated vapors/liquids can be harmful [].
  • However, specific safety data for (cyclohexylmethyl)(methyl)amine is not available in public sources.
Typical of amines, including:

  • N-alkylation: This involves the reaction of the amine with alkyl halides, leading to the formation of more complex amines.
  • Amidation: The compound can react with carboxylic acids or their derivatives to form amides, which are important in medicinal chemistry .
  • Acylation: It can be acylated using acid chlorides or anhydrides, resulting in N-acyl derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

1-Cyclohexyl-N-methylmethanamine has shown various biological activities, particularly in pharmacology. It acts as a ligand for several receptors, influencing pathways related to energy metabolism and potentially exhibiting neuroprotective effects. Preliminary studies indicate that it may interact with steroid hormone receptors, particularly estrogen-related receptors, which regulate metabolic processes .

The synthesis of 1-cyclohexyl-N-methylmethanamine typically involves the following methods:

  • Reductive amination: This method combines cyclohexanone with formaldehyde and methylamine in the presence of reducing agents such as sodium borohydride.
  • Direct amination: Cyclohexylmethanamine can be reacted with methyl iodide to yield 1-cyclohexyl-N-methylmethanamine through nucleophilic substitution .

These methods allow for the efficient production of the compound while maintaining high purity levels.

1-Cyclohexyl-N-methylmethanamine has potential applications in:

  • Pharmaceuticals: Its ability to interact with various biological receptors makes it a candidate for drug development targeting metabolic disorders or neurodegenerative diseases.
  • Chemical intermediates: It serves as a building block in organic synthesis for creating more complex molecules used in diverse fields, including materials science and agrochemicals.

Research into the interactions of 1-cyclohexyl-N-methylmethanamine with biological systems has revealed its capacity to bind to specific receptors involved in metabolic regulation. It has been shown to influence gene expression related to energy metabolism, suggesting its role as a modulator in metabolic pathways . Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.

Several compounds exhibit structural similarities to 1-cyclohexyl-N-methylmethanamine. Notable examples include:

Compound NameStructure TypeUnique Features
N-MethylcyclohexylamineAliphatic AmineLacks the methylene bridge found in 1-cyclohexyl-N-methylmethanamine.
CyclohexylmethylamineAliphatic AmineContains no N-methyl substitution; simpler structure.
N-Cyclohexyl-N-methylcyclohexanamineAliphatic AmineFeatures additional cyclohexane ring; higher steric hindrance.

These compounds share core structural elements but differ in their functional groups and steric properties, which can significantly influence their reactivity and biological activity.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Cyclohexyl-N-methylmethanamine

Dates

Modify: 2023-08-16
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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